molecular formula C10H12O3 B1265896 2,3-Dimethylphenoxyacetic acid CAS No. 2935-63-9

2,3-Dimethylphenoxyacetic acid

Cat. No.: B1265896
CAS No.: 2935-63-9
M. Wt: 180.2 g/mol
InChI Key: AVDBMBYECMTQJQ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenoxyacetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62095. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism by Microorganisms

2,3-Dimethylphenoxyacetic acid, a variant of phenoxyacetic acids, shows a unique interaction with microorganisms. For instance, Alcaligenes eutrophus JMP 134, a bacterium, can co-oxidize 2,4-dimethylphenoxyacetic acid (a related compound) but cannot use it as a growth substrate. This process results in the production of a dead-end metabolite, (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide, highlighting a specific metabolic pathway in bacteria (Pieper, Engesser, & Knackmuss, 1990).

Environmental Impact and Dissipation

Research on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D, a related compound) in soils demonstrates that its environmental impact varies depending on its form (amine salt or ester). Studies showed equivalent rates of dissipation in soil, irrespective of the form applied. This research is crucial for understanding the environmental behavior of similar compounds like this compound (Wilson, Geronimo, & Armbruster, 1997).

Biodegradation in Water Treatment

In the context of water pollution and treatment, the biodegradation of MCPA (2-methyl-4-chlorophenoxyacetic acid, a structurally similar compound) in anoxic conditions was explored. An anoxic sequencing batch reactor (SBR) showed potential for high-level MCPA removal, highlighting the possibility of using similar methods for treating water contaminated with this compound and related compounds (Chouhan, Bello-Mendoza, & Wareham, 2017).

Chemical Synthesis and Derivatives

In chemical synthesis, this compound and its derivatives are of interest. One study involved the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, a related compound, which was then used to produce various benzofuro[2,3-c]pyrazol-3(1H)-ones. Such studies demonstrate the potential applications of this compound in organic synthesis (Hogale, Shirke, & Kharade, 1995).

Agronomy and Herbicide Efficacy

This compound may have implications in agronomy, given the efficacy of related compounds like 2,4-D in controlling preharvest fruit drop in citrus. Various forms of 2,4-D, including dimethylamine salt and acid, have been evaluated for their effectiveness in fruit drop control, suggesting potential avenues for exploring this compound in similar applications (Anthony & Coggins, 1999).

Safety and Hazards

2,3-Dimethylphenoxyacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBMBYECMTQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183582
Record name 2,3-Xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-63-9
Record name 2-(2,3-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2935-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Xylyloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2935-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-xylyloxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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